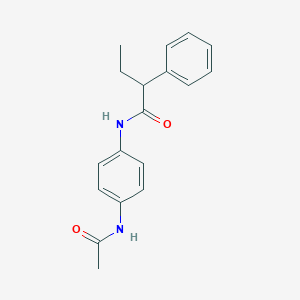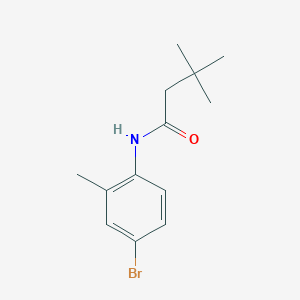![molecular formula C21H20N4O4S B297187 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297187.png)
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Furosemide Schiff base and is a derivative of Furosemide, a diuretic drug. Furosemide Schiff base has shown promising results in various scientific studies, which have led to its investigation as a potential drug candidate.
Mécanisme D'action
The mechanism of action of Furosemide Schiff base is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been suggested that Furosemide Schiff base may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It may also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Furosemide Schiff base has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. Furosemide Schiff base has also been shown to have anticonvulsant activity in animal models of epilepsy. It has been suggested that Furosemide Schiff base may have a neuroprotective effect and may prevent the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Furosemide Schiff base has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily scaled up for large-scale production. Furosemide Schiff base is also readily available and affordable. However, there are limitations to its use in lab experiments. Furosemide Schiff base has low solubility in water, which can make it difficult to administer in certain experiments. It may also have limited stability under certain conditions, which can affect its efficacy.
Orientations Futures
There are several future directions for the research on Furosemide Schiff base. One potential direction is to investigate its efficacy and safety as a drug candidate for the treatment of various diseases. Further studies are required to establish its pharmacokinetics and pharmacodynamics, as well as its potential side effects. Another future direction is to investigate its mechanism of action in more detail. This may provide insights into its potential therapeutic applications and may lead to the development of more effective drugs. In addition, the development of new synthesis methods for Furosemide Schiff base may lead to the discovery of new derivatives with improved efficacy and safety profiles.
Conclusion:
Furosemide Schiff base is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its synthesis is relatively simple, and it has several advantages for lab experiments. Furosemide Schiff base has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is required to establish its efficacy and safety as a drug candidate and to investigate its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of Furosemide Schiff base involves the reaction of Furosemide with piperazine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction yields a Schiff base, which is then treated with 4-methylbenzaldehyde to obtain the final product. The synthesis procedure is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Furosemide Schiff base has shown potential therapeutic applications in various scientific studies. It has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. Furosemide Schiff base has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. These studies have shown promising results, and further research is required to establish its efficacy and safety as a drug candidate.
Propriétés
Formule moléculaire |
C21H20N4O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(5E)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-6-15(7-5-14)25-19(27)16(18(26)22-21(25)30)13-23-8-10-24(11-9-23)20(28)17-3-2-12-29-17/h2-7,12-13H,8-11H2,1H3,(H,22,26,30)/b16-13+ |
Clé InChI |
YROUIWVMKOCMRK-DTQAZKPQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)